Cornexistin

Herbicide efficacy Weed spectrum Postemergence control

Cornexistin offers selective postemergence weed control in conventional (non-GMO) maize at ~0.5 kg/ha without transgenic traits. Its putative AAT-inhibitor mechanism is distinct from ALS, ACCase, EPSPS, and PSII herbicides, enabling resistance management rotations. A solved 1.902 Å transketolase co-crystal structure supports rational analogue design. Prefer over 14-hydroxycornexistin for grass-dominant fields.

Molecular Formula C16H20O6
Molecular Weight 308.33 g/mol
Cat. No. B1235271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCornexistin
Synonymscornexistin
Molecular FormulaC16H20O6
Molecular Weight308.33 g/mol
Structural Identifiers
SMILESCCCC1C(C(=O)CC(C(=CC)CC2=C1C(=O)OC2=O)O)O
InChIInChI=1S/C16H20O6/c1-3-5-9-13-10(15(20)22-16(13)21)6-8(4-2)11(17)7-12(18)14(9)19/h4,9,11,14,17,19H,3,5-7H2,1-2H3/b8-4-/t9-,11+,14+/m1/s1
InChIKeyILMHTGUGRLGMCR-LRIVTRFWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cornexistin: A Fungal-Derived Nonadride Herbicide with Documented Postemergence Activity and Maize Selectivity


Cornexistin is a nonadride-class phytotoxin isolated from the fungus Paecilomyces variotii SANK 21086, first characterized in 1991 [1]. The compound features a nine-membered carbocyclic ring fused to a maleic anhydride moiety and exhibits postemergence herbicidal activity against annual and perennial monocotyledonous and dicotyledonous weeds [1]. Its defining agronomic characteristic is selective protection of maize (Zea mays), whereby corn remains unharmed at application rates that effectively control target weeds [1][2]. An X-ray co-crystal structure of hydrolyzed cornexistin bound to transketolase from Zea mays has been solved at 1.902 Å resolution, providing a structural foundation for rational analogue design [3].

Why Cornexistin Cannot Be Generically Substituted with Other Nonadrides or Fungal Phytotoxins


Within the nonadride family, cornexistin and its hydroxylated analog 14-hydroxycornexistin exhibit distinct weed spectrum profiles and structural stability differences that preclude interchangeable use. 14-Hydroxycornexistin demonstrates significantly greater activity on broadleaf weeds than cornexistin, with one patent noting it as particularly advantageous compared to cornexistin for broad-spectrum broadleaf and grass weed control in corn [1]. Across fungal phytotoxins more broadly, cornexistin's putative metabolic conversion to an aspartate aminotransferase (AAT) isoenzyme inhibitor differs fundamentally from AAL-toxin (ceramide synthase inhibition), cyperin (protoporphyrinogen oxidase inhibition), and tentoxin (chloroplast development disruption and ATPase inhibition), each producing divergent phytotoxic outcomes [2]. Furthermore, the compound exhibits susceptibility to retro-aldol opening and reclosure of its nine-membered ring, a chemical instability that impacts formulation development and distinguishes it from structurally more stable synthetic analogues [3].

Quantitative Differentiation Evidence: Cornexistin Efficacy, Selectivity, and Structural Determinants


Whole-Plant Herbicidal Efficacy: Cornexistin vs. Hydroxycornexistin Spectrum Divergence

Cornexistin and 14-hydroxycornexistin, both nonadride phytotoxins from Paecilomyces variotii, exhibit markedly different weed spectrum profiles. 14-Hydroxycornexistin was discovered as a material in the culture broth with significantly greater activity on broadleaf weeds than cornexistin [1]. Patent disclosures further state that hydroxycornexistin is particularly advantageous compared to cornexistin for broad-spectrum broadleaf and grass weed control in corn [2].

Herbicide efficacy Weed spectrum Postemergence control Broadleaf vs. grass activity

In Vivo Enzyme Target Engagement: Transketolase Binding Confirmed by X-Ray Co-Crystal Structure

An X-ray co-crystal structure of hydrolyzed (+)-cornexistin bound to transketolase from Zea mays has been solved at 1.902 Å resolution, confirming direct target engagement [1]. This structural data guided the design of simplified analogues to identify key interactions necessary for maintaining herbicidal activity. Analogue 8 retained a similar level of herbicidal efficacy at 1280 g/ha as cornexistin while preserving Zea mays selectivity, demonstrating that structural simplification is possible without total activity loss [2].

Transketolase inhibition X-ray crystallography Target engagement Mode of action

Crop Selectivity Quantification: Maize Tolerance vs. Weed Susceptibility at Field-Relevant Rates

Cornexistin demonstrates postemergence herbicidal activity on several important weeds at application rates of 0.5 kg/ha that do not affect maize [1]. In a Lemna pausicostata (duckweed) bioassay, cornexistin at 333 nM caused pronounced growth inhibition within 72 hours, providing a quantitative in vitro benchmark for phytotoxicity [1]. The selectivity for corn is a defining feature corroborated across multiple sources: 'Based on its herbicidal characteristics cornexistin may be classified as a postemergence herbicide active against certain young annual and perennial monocotyledonous and dicotyledonous plants with selective protection for corn' [2].

Crop safety Selectivity index Postemergence herbicide Maize tolerance

Mode of Action Differentiation: Metabolic Activation to AAT Isoenzyme Inhibitor

Cornexistin inhibits aspartate aminotransferase (AAT) in vitro by only 20-30% at high concentrations, and this inhibition occurs only after incubation in a cell extract, indicating metabolic activation is required [1]. The phytotoxicity can be completely prevented by co-administration of 500 μM each of L-aspartate, L-glutamate, or TCA cycle intermediates (succinate, citrate, malate, oxaloacetate, α-ketoglutarate), while D-aspartate and D-glutamate had little or no effect [1]. This mode of action contrasts with AAL-toxin, which inhibits ceramide synthase leading to sphingoid base accumulation and membrane disruption [2].

Aspartate aminotransferase inhibition Metabolic activation Phytotoxicity reversal TCA cycle

Structural Instability as a Formulation and Handling Differentiator

Cornexistin was found to be susceptible to retro-aldol opening and reclosure of its nine-membered ring by researchers at Dow AgroSciences [1]. Additionally, the compound contains a maleic anhydride motif that is highly reactive toward water; upon exposure to air with trace moisture, the compound can absorb water and undergo hydrolysis [2]. This inherent chemical instability contrasts with fully synthetic herbicides that are engineered for extended shelf stability and tank-mix compatibility.

Chemical stability Retro-aldol reaction Maleic anhydride reactivity Formulation compatibility

Application Rate-Dependent Efficacy Gradient Against Grass Weeds

In whole-plant greenhouse screening, cornexistin displayed broad herbicidal efficacy at 1280 g/ha with nearly complete control of all weed species evaluated. At the reduced rate of 320 g/ha, efficacy remained similar overall, but a slight reduction in efficacy against the grass weed Alopecurus myosuroides (blackgrass) was observed [1]. This dose-response profile suggests that grass weed control may require higher application rates than broadleaf weed control.

Dose response Grass weed control Alopecurus myosuroides Efficacy gradient

Cornexistin: Optimal Research and Industrial Deployment Scenarios Based on Verified Differentiation


Postemergence Weed Control in Conventional Maize Without Herbicide-Tolerance Traits

Cornexistin is appropriate for postemergence application in conventional (non-GMO) maize fields at rates of approximately 0.5 kg/ha. Its innate selectivity for corn [1] enables weed control without requiring transgenic herbicide-tolerance traits, a differentiator from glyphosate-dependent systems. Users should account for the slight efficacy reduction against grass weeds at lower application rates [2] when calibrating field rates for grass-dominant weed populations.

Resistance Management via Novel Mode of Action Rotation

Cornexistin's putative mechanism—metabolic activation to an aspartate aminotransferase isoenzyme inhibitor [3]—represents a mode of action distinct from commercial herbicides targeting ALS, ACCase, EPSPS, or PSII. This novelty positions cornexistin as a candidate for rotation or tank-mix programs aimed at disrupting resistance cycles and prolonging the efficacy of existing weed management strategies.

Structure-Guided Analogue Development Using Experimentally Determined Target Co-Crystal

The solved X-ray co-crystal structure of hydrolyzed cornexistin bound to Zea mays transketolase at 1.902 Å resolution [4] provides a rational design platform for developing analogues with improved potency, altered weed spectrum, or enhanced physicochemical properties. Researchers can leverage this structural data to design simplified analogues that maintain efficacy while reducing synthetic complexity, as demonstrated by analogue 8 which retained similar herbicidal efficacy at 1280 g/ha [4].

Broadleaf Weed Management Where Hydroxycornexistin Is Not Required

For scenarios where broadleaf weed pressure is moderate and grass weed control is the primary objective, cornexistin may be preferentially selected over 14-hydroxycornexistin. The latter exhibits significantly greater activity on broadleaf weeds [5] and is noted as particularly advantageous for broad-spectrum broadleaf and grass control [6], whereas cornexistin's relatively lower broadleaf potency may be sufficient in grass-dominant fields, potentially reducing cost or off-target broadleaf effects.

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